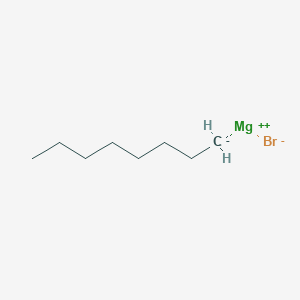
Edta, disodium cadmium salt
描述
Edta, disodium cadmium salt, is a coordination compound formed by the chelation of cadmium ions with ethylenediaminetetraacetic acid (EDTA). This compound is known for its ability to form stable complexes with metal ions, making it useful in various applications, particularly in analytical chemistry and environmental remediation.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Edta, disodium cadmium salt, involves the reaction of cadmium salts with ethylenediaminetetraacetic acid in the presence of sodium hydroxide. The general reaction can be represented as follows:
[ \text{Cd}^{2+} + \text{H}_4\text{EDTA} + 2\text{NaOH} \rightarrow \text{Cd(EDTA)}^{2-} + 2\text{H}_2\text{O} + 2\text{Na}^+ ]
Industrial Production Methods: In industrial settings, the preparation of this compound, typically involves the use of high-purity cadmium salts and ethylenediaminetetraacetic acid. The reaction is carried out in aqueous solution, and the pH is carefully controlled to ensure complete chelation. The resulting solution is then filtered and concentrated to obtain the desired product.
化学反应分析
Types of Reactions: Edta, disodium cadmium salt, primarily undergoes complexation reactions. It can also participate in redox reactions, where the cadmium ion can be reduced or oxidized depending on the reaction conditions.
Common Reagents and Conditions:
Complexation: The compound readily forms complexes with other metal ions in solution. Common reagents include various metal salts and buffer solutions to maintain the desired pH.
Redox Reactions: In the presence of reducing agents such as sodium borohydride, cadmium ions can be reduced to metallic cadmium.
Major Products Formed:
Complexation: Formation of stable metal-EDTA complexes.
Redox Reactions: Metallic cadmium and other reduced metal species.
科学研究应用
Edta, disodium cadmium salt, has a wide range of applications in scientific research:
Analytical Chemistry: Used as a standard in complexometric titrations to determine the concentration of metal ions in solution.
Environmental Remediation: Employed in the removal of heavy metals from contaminated soils and water through chelation and subsequent removal.
Biology and Medicine: Utilized in studies involving metal ion transport and detoxification mechanisms.
Industrial Applications: Used in the stabilization of metal ions in various industrial processes, including water treatment and textile manufacturing.
作用机制
The primary mechanism of action of Edta, disodium cadmium salt, involves the chelation of cadmium ions. The ethylenediaminetetraacetic acid molecule has multiple binding sites that coordinate with the cadmium ion, forming a stable, water-soluble complex. This chelation process effectively sequesters the cadmium ion, preventing it from participating in unwanted chemical reactions .
相似化合物的比较
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent that forms complexes with various metal ions.
Nitrilotriacetic acid (NTA): Another chelating agent with similar properties but lower stability constants compared to EDTA.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher affinity for certain metal ions compared to EDTA.
Uniqueness: Edta, disodium cadmium salt, is unique due to its specific affinity for cadmium ions, making it particularly useful in applications where cadmium needs to be selectively chelated and removed. Its stability and solubility in aqueous solutions further enhance its utility in various scientific and industrial processes.
属性
IUPAC Name |
cadmium(2+);2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Cd/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIVHPLKTMNPRV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Cd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14CdN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166676 | |
| Record name | Cadmium(II) EDTA complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15954-91-3 | |
| Record name | Cadmium(II) EDTA complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015954913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium(II) EDTA complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)



![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)




